N-cyclopentyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide
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Description
N-cyclopentyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide is a useful research compound. Its molecular formula is C21H22N4O3 and its molecular weight is 378.432. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Research
The structure of F6609-6873 suggests potential for pharmaceutical applications due to the presence of a 1,2,4-oxadiazole moiety, which is known for its antimicrobial, anti-inflammatory, and antiviral properties . This compound could be investigated for its efficacy in treating diseases where such pharmacological activities are beneficial.
Material Science
Compounds with pyrrolopyrazine derivatives have been employed in the development of organic materials . F6609-6873 could be explored for its utility in creating new materials with unique electrical or optical properties, potentially useful in electronics or photonics.
Biological Activity Screening
Given the diverse biological activities associated with pyrrolopyrazine scaffolds, such as kinase inhibition , F6609-6873 could be used in high-throughput screening to identify new biological targets or to understand the biological pathways in which it or its analogs may play a role.
Chemical Research
The synthetic methods and biological activities of pyrrolopyrazine derivatives are of significant interest . F6609-6873 could serve as a model compound for studying synthetic routes and reaction mechanisms, contributing to the field of synthetic chemistry.
Drug Discovery
The structural similarity of F6609-6873 to DNA and RNA nitrogen bases suggests potential applications in drug discovery . It could be incorporated into small-molecule libraries for screening against various diseases, particularly those involving genetic components.
Neuroscience Research
Compounds with pyridine and pyrimidine rings have been associated with central nervous system activity . F6609-6873 might be researched for its potential effects on neurological pathways or disorders.
properties
IUPAC Name |
N-cyclopentyl-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-14-5-4-6-15(11-14)20-23-21(28-24-20)16-9-10-19(27)25(12-16)13-18(26)22-17-7-2-3-8-17/h4-6,9-12,17H,2-3,7-8,13H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBLMDLKLNXJAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide |
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